molecular formula C11H22NO2+ B14635913 1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium CAS No. 54377-99-0

1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium

Katalognummer: B14635913
CAS-Nummer: 54377-99-0
Molekulargewicht: 200.30 g/mol
InChI-Schlüssel: NFGXKGZZOPHOJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium is a chemical compound with a unique structure that includes a piperidine ring substituted with an acetyloxyethyl group and an ethyl group

Vorbereitungsmethoden

The synthesis of 1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl bromide to form 1-ethylpiperidine. This intermediate is then reacted with 2-bromoethyl acetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyloxy group is replaced by other nucleophiles such as halides or amines, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium can be compared with similar compounds such as:

    1-[2-(Acetyloxy)ethyl]-1-methylpiperidin-1-ium: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    1-[2-(Acetyloxy)ethyl]-1-propylpiperidin-1-ium:

    1-[2-(Acetyloxy)ethyl]-1-butylpiperidin-1-ium: This compound has a butyl group, which may affect its solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.

Eigenschaften

CAS-Nummer

54377-99-0

Molekularformel

C11H22NO2+

Molekulargewicht

200.30 g/mol

IUPAC-Name

2-(1-ethylpiperidin-1-ium-1-yl)ethyl acetate

InChI

InChI=1S/C11H22NO2/c1-3-12(7-5-4-6-8-12)9-10-14-11(2)13/h3-10H2,1-2H3/q+1

InChI-Schlüssel

NFGXKGZZOPHOJV-UHFFFAOYSA-N

Kanonische SMILES

CC[N+]1(CCCCC1)CCOC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.